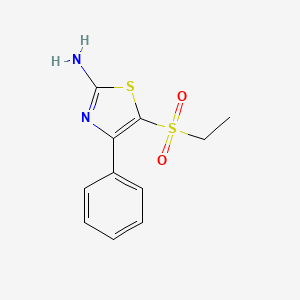

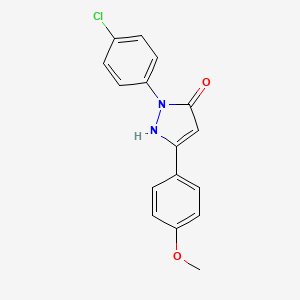

2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest in several studies. For instance, a novel aromatic unsymmetrical diamine monomer containing a thiazole ring, 2-amino-5-[4-(4'-aminophenoxy)phenyl]-thiazole (APPT), was synthesized and used to prepare a series of polyimides . Another study reported the synthesis of 5-amino-7-aryl-3-oxo-8-(phenylsulfonyl)-thiazolo[3,2-a]pyridine-6-carbonitriles through a multicomponent condensation reaction . Additionally, bis[2-amino-4-phenyl-5-thiazolyl] disulfides were synthesized from acetophenones, which were then converted to the title compounds . A rapid synthetic strategy for 2-amino-4-aryl-5-arylsulfonyl thiazoles was also developed using a one-pot method .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been elucidated using various spectroscopic methods. X-ray crystallographic studies have been conducted to understand the binding of thiazole-sulfonamide moieties to the zinc ion in human carbonic anhydrase . The structures of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and a 1:1 adduct of 6-methylimidazo[2,1-b]thiazole-2-amino-1,3-thiazole have been determined, revealing hydrogen-bonded dimers and quartets .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives is highlighted in the synthesis processes and the formation of various compounds. The multicomponent reactions used to synthesize thiazolo[3,2-a]pyridine-6-carbonitriles involve the condensation of malononitrile, aromatic aldehydes, and 2-phenylsulfonylmethylenethiazolidin-4-one . The formation of bis[2-amino-4-phenyl-5-thiazolyl] disulfides from 2-amino-4-phenyl-1,3-thiazoles indicates the potential for redox chemistry and the formation of dimeric structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are diverse. The polyimides derived from APPT exhibited high thermal stability, good solubility in strong dipolar solvents, and outstanding mechanical properties . The novel structures synthesized in the multicomponent reactions were characterized by physical and spectroscopic methods, indicating moderate to excellent yields and the potential for diverse applications . The antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides against Gram-positive and Gram-negative bacteria suggests their significance in pharmaceutical research .

Wissenschaftliche Forschungsanwendungen

-

- Thiazole compounds have been found to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

- The methods of application or experimental procedures vary widely depending on the specific application. For example, in medicinal chemistry, these compounds are often synthesized in the lab and then tested in vitro (in a controlled lab environment) or in vivo (in a living organism) to determine their effects .

- The results or outcomes obtained also vary widely. For example, some thiazole derivatives have been found to have antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

-

- 2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole is a product for proteomics research .

- The methods of application or experimental procedures in proteomics research often involve using the compound in various biochemical assays to study protein function .

- The results or outcomes obtained would depend on the specific experiment conducted .

Eigenschaften

IUPAC Name |

5-ethylsulfonyl-4-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c1-2-17(14,15)10-9(13-11(12)16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQNFSFLIVVYJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650208 |

Source

|

| Record name | 5-(Ethanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole | |

CAS RN |

1000018-52-9 |

Source

|

| Record name | 5-(Ethanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)